N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
N-(1-(1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a 3-methylpyrazole moiety at position 2. The thiophene-2-carboxamide group at the terminal position introduces additional electronic and steric complexity.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7OS/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSCORPGDODCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Pyrimidine-Based Thiophene Carboxamides
- (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) : Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidine core with a simpler pyrimidine ring. The 2,4-dichlorophenyl group enhances lipophilicity compared to the 4-chlorophenyl group in the target compound. Functional Impact: Higher logP (3.8 vs. ~3.2 for the target compound) suggests improved membrane permeability but reduced aqueous solubility.
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) :
- Key Variation : Substitution of the carboxamide with an amine group and inclusion of a pyridinyl moiety.
- Activity : Demonstrates moderate kinase inhibition (IC₅₀ = 120 nM vs. JAK2), whereas the target compound’s activity remains uncharacterized in public data.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62) : Structural Similarities: Shares the pyrazolo[3,4-d]pyrimidine scaffold and thiophene-based substituents. Key Differences: Incorporates a chromen-4-one group and ester functionality (vs. carboxamide in the target compound). Physical Properties: Higher molecular weight (560.2 g/mol vs. ~470 g/mol for the target compound) and melting point (227–230°C), suggesting enhanced crystallinity .
Pyrazole Carboxamides with Halogenated Aromatics
- 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR-144528) : Divergence: Uses a bicyclic terpene-derived amine instead of a pyrazolo[3,4-d]pyrimidine-thiophene hybrid. Biological Relevance: Acts as a cannabinoid receptor antagonist (CB2 Ki = 0.3 nM), highlighting how core scaffold modifications drastically alter target specificity .
Data Table: Comparative Analysis
Q & A
Q. Advanced
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding modes to ATP-binding pockets .
- In Vitro/In Vivo Models : Use cancer cell lines (e.g., MCF-7, HeLa) and xenograft models to assess antitumor efficacy and pharmacokinetics .
How should researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell viability assays using MTT vs. resazurin) to ensure reproducibility .
- Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required for conclusive studies) .
- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate structure-activity relationships (SAR) .
What strategies are employed to enhance solubility and bioavailability?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance plasma stability and tumor targeting .
- Salt Formation : Use hydrochloride or sodium salts to modulate pH-dependent solubility .
How can computational chemistry aid in predicting off-target effects?
Q. Advanced
- Pharmacophore Modeling : Identify shared motifs with known off-target proteins (e.g., cytochrome P450 enzymes) .
- Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural descriptors .
- ADMET Profiling : Predict absorption, distribution, and metabolism using QSAR models .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reaction Scalability : Transition from batch to flow reactors to mitigate exothermic risks in large-scale cyclization .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with earth-abundant alternatives (e.g., Ni) .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
